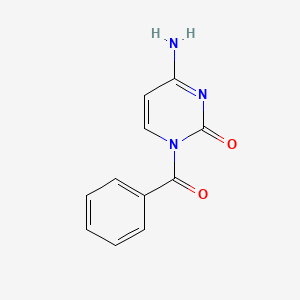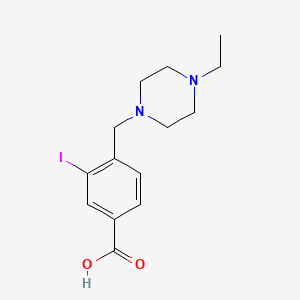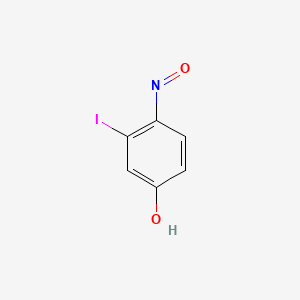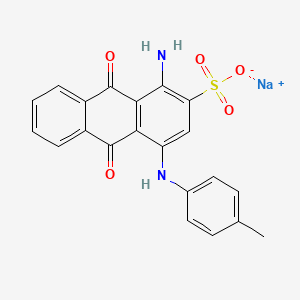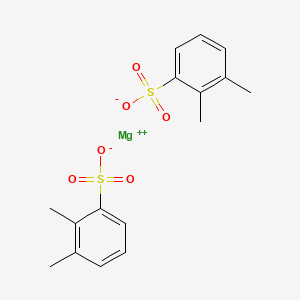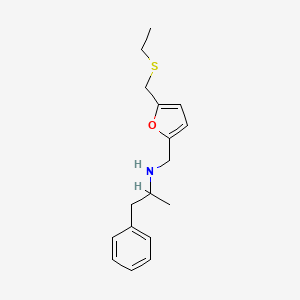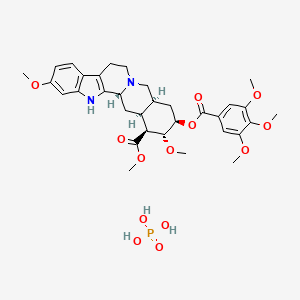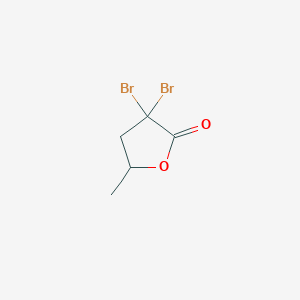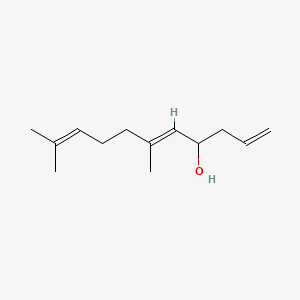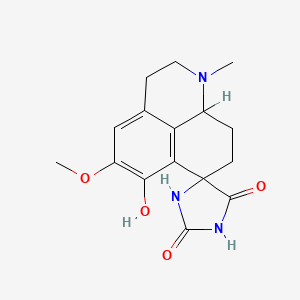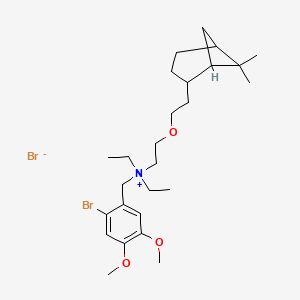
Ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide is a chemical compound with the molecular formula C26H41Br2NO4. It is known for its applications in medicinal chemistry, particularly as a spasmolytic agent. This compound is also referred to as pinaverium bromide and is used to treat gastrointestinal disorders such as irritable bowel syndrome (IBS) due to its ability to block calcium channels in the gastrointestinal tract .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide involves several steps. The starting material, 2-bromo-4,5-dimethoxybenzyl chloride, undergoes a nucleophilic substitution reaction with diethylamine to form the intermediate compound. This intermediate is then reacted with 2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases such as sodium hydroxide for nucleophilic substitution and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while hydrolysis can produce the corresponding alcohol and amine .
Applications De Recherche Scientifique
Ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on calcium channels in cellular models.
Medicine: Used as a therapeutic agent for treating gastrointestinal disorders such as IBS.
Industry: Employed in the production of pharmaceuticals and as a research chemical in drug development.
Mécanisme D'action
The compound exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the gastrointestinal tract. This inhibition prevents calcium ion influx, leading to muscle relaxation and alleviation of symptoms such as pain and diarrhea associated with IBS. The molecular targets include the voltage-dependent calcium channels, and the pathways involved are related to calcium signaling and muscle contraction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Verapamil: Another calcium channel blocker used to treat cardiovascular conditions.
Dicyclomine: An antispasmodic agent used for gastrointestinal disorders.
Hyoscine: A muscarinic antagonist used to treat motion sickness and gastrointestinal spasms.
Uniqueness
Ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide is unique due to its selectivity for the gastrointestinal tract, providing effective relief for IBS symptoms with minimal systemic side effects. Its dual action as a calcium channel blocker and spasmolytic agent makes it particularly valuable in treating gastrointestinal disorders .
Propriétés
Numéro CAS |
35690-02-9 |
|---|---|
Formule moléculaire |
C26H43Br2NO3 |
Poids moléculaire |
577.4 g/mol |
Nom IUPAC |
(2-bromo-4,5-dimethoxyphenyl)methyl-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]-diethylazanium;bromide |
InChI |
InChI=1S/C26H43BrNO3.BrH/c1-7-28(8-2,18-20-15-24(29-5)25(30-6)17-23(20)27)12-14-31-13-11-19-9-10-21-16-22(19)26(21,3)4;/h15,17,19,21-22H,7-14,16,18H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
FPKATRSBAJEXMW-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CCOCCC1CCC2CC1C2(C)C)CC3=CC(=C(C=C3Br)OC)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


